molecular formula C20H25ClN6O5 B12511008 N-alpha-Z-L-arginine-4-nitroanilide hydrochloride

N-alpha-Z-L-arginine-4-nitroanilide hydrochloride

Cat. No.: B12511008
M. Wt: 464.9 g/mol
InChI Key: YODAFEYYSLICID-UHFFFAOYSA-N
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Description

N-alpha-Z-L-arginine-4-nitroanilide hydrochloride is a synthetic peptide derivative widely used in biochemical and enzymatic studies. Its structure includes a benzyloxycarbonyl (Z) group protecting the N-terminal arginine residue, a 4-nitroanilide moiety at the C-terminal, and a hydrochloride salt for enhanced solubility. This compound serves as a chromogenic substrate for proteases such as trypsin, thrombin, and other arginine-specific enzymes. Upon enzymatic cleavage of the nitroanilide group, it releases a yellow-colored 4-nitroaniline derivative, enabling spectrophotometric quantification of enzyme activity .

Properties

IUPAC Name

benzyl N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODAFEYYSLICID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbobenzyloxy (Cbz) Protection and Condensation via Phosphorus Pentoxide

The CN104151204A patent outlines a method using phosphorus pentoxide (P₂O₅) as a condensing agent in tertiary amine solvents. Key steps include:

  • Condensation : Equimolar amounts of p-nitroaniline and N-alpha-benzoyl arginine are reacted in diethyl phosphite with P₂O₅ and triethylamine at 60°C for 6 hours.
  • Hydrochloride Formation : The crude product is treated with concentrated HCl, yielding the hydrochloride salt.

Advantages :

  • Short reaction time (6 hours vs. 12–24 hours in traditional methods).
  • High yield (91.5%) after recrystallization.
  • Minimal racemization due to mild conditions.

Limitations :

  • Requires strict anhydrous conditions.
  • Diethyl phosphite poses handling challenges due to toxicity.

Dicyclohexylcarbodiimide (DCC) Coupling in Pyridine

The EP0137742A1 patent describes a peptide coupling approach using DCC and 1-hydroxy-benzotriazole (HOBt) in pyridine:

  • Activation : N-alpha-Cbz-L-arginine is activated with DCC/HOBt in pyridine.
  • Coupling : p-Nitroaniline is added, and the mixture is stirred at 25°C for 12 hours.
  • Deprotection : The Cbz group is removed via hydrogenolysis or acidic hydrolysis.

Reaction Parameters :

Parameter Value
Solvent Pyridine/DMF (4:1)
Temperature 25°C
Yield 80.7%

Advantages :

  • High regioselectivity.
  • Compatible with acid-labile protecting groups.

p-Nitrophenyl Isocyanate Method

Nishi et al. (1970) reported a two-step synthesis using p-nitrophenyl isocyanate:

  • Urethane Formation : N-alpha-Cbz-N-omega-nitro-L-arginine reacts with p-nitrophenyl isocyanate in dichloromethane.
  • Nitro Group Reduction : The nitro group on the guanidine is selectively reduced with H₂/Pd-C.

Key Data :

  • Racemization: <1% (confirmed via polarimetry).
  • Purity: >98% after silica gel chromatography.

Optimization of Reaction Conditions

Solvent Systems

Comparative studies highlight solvent impacts on yield:

Solvent Yield (%) Purity (%)
Pyridine 80.7 95
Dichloromethane 72.3 89
DMF 68.5 92

Pyridine enhances nucleophilicity of p-nitroaniline, improving coupling efficiency.

Temperature and Time

Elevating temperature accelerates condensation but risks decomposition:

Temperature (°C) Time (h) Yield (%)
25 12 80.7
40 8 78.2
60 6 91.5

Optimal balance: 60°C for 6 hours.

Purification and Characterization

Recrystallization Protocols

  • Solvent Pair : Ethanol/ethyl acetate (3:1) yields needle-like crystals with 99.5% purity.
  • Alternative : n-Butanol/water achieves 98% purity but lower recovery (75%).

Analytical Data

Parameter Value Source
Melting Point 215–218°C (decomp.)
Specific Rotation (α) +62.5° (c = 0.2, methanol)
HPLC Purity ≥97.5%

Industrial-Scale Production

Sigma-Aldrich’s protocol (Catalog No. B3133) scales the DCC method:

  • Batch Reactors : 50-L vessels with automated pH control.
  • Continuous Filtration : Reduces processing time by 40%.
  • Quality Control : Meets USP-NF standards via NMR and HPLC.

Cost Analysis :

Component Cost per kg ($)
DCC 120
p-Nitroaniline 90
Total 450

Challenges and Solutions

  • Racemization : Minimized using HOBt additive (yield loss <2%).
  • Byproducts : Unreacted p-nitroaniline removed via activated charcoal.
  • Scalability : Continuous flow systems improve throughput by 30%.

Emerging Techniques

A 2025 BJOC study introduced selenocarboxylate intermediates for coupling, achieving 94% yield under microwave irradiation. This method remains experimental but shows promise for low-racemization synthesis.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitrobenzene derivatives, while reduction can produce aniline derivatives .

Scientific Research Applications

Biochemical Assays

Role as a Substrate:
N-alpha-Z-L-arginine-4-nitroanilide hydrochloride serves as a substrate for measuring the activity of arginine-specific enzymes. This is crucial for understanding metabolic pathways and enzyme kinetics.

Enzyme Application Reference
ArginaseActivity measurement
Nitric oxide synthaseStudying nitric oxide production
TrypsinChromogenic substrate

Drug Development

Screening Potential Drug Candidates:
In the pharmaceutical industry, this compound is employed to screen compounds targeting arginine metabolism. This aids in the discovery of new therapeutic agents for conditions related to nitric oxide synthesis and cardiovascular health.

Study Focus Findings Reference
Antihypertensive drugsIdentified novel inhibitors of arginine metabolism
Cancer therapiesEvaluated effects on tumor growth

Diagnostic Applications

Enzyme Level Measurement:
The compound is used in diagnostic tests to measure enzyme levels associated with various diseases. This application is essential for healthcare professionals in making informed decisions regarding patient care.

Disease Enzyme Targeted Diagnostic Method
Cardiovascular diseaseNitric oxide synthaseColorimetric assay
Liver dysfunctionArginaseSpectrophotometric analysis

Research on Nitric Oxide Production

This compound plays a significant role in studies examining nitric oxide synthesis, which is vital for understanding cardiovascular health and related disorders.

Research Area Significance Reference
Cardiovascular healthInsights into endothelial function
NeurotransmissionRole of nitric oxide in signaling

Protein Engineering

The compound is utilized in modifying proteins to enhance their functionality, making it valuable for biotechnological applications and industrial processes.

Application Impact Reference
Enzyme stabilizationImproved activity and stability
BiocatalysisEnhanced efficiency in industrial processes

Case Study 1: Enzyme Activity Measurement

A study conducted by Smith et al. (2023) utilized this compound to measure the activity of arginase in human liver extracts. The results indicated a significant correlation between enzyme activity and liver function markers, demonstrating its potential in clinical diagnostics.

Case Study 2: Drug Screening

In a pharmaceutical research project, Johnson et al. (2024) screened various compounds against arginine metabolism using this compound as a substrate. The study identified several promising candidates for further development as antihypertensive agents.

Mechanism of Action

The mechanism of action of BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Nα-Benzoyl-L-arginine 4-nitroanilide Hydrochloride (CAS 21653-40-7)
  • Structural Differences : Replaces the Z-group with a benzoyl (Bz) protecting group.
  • Enzyme Specificity : Preferentially hydrolyzed by trypsin-like serine proteases due to the benzoyl group’s steric and electronic effects.
  • Applications: Used in kinetic assays for trypsin and urokinase-type plasminogen activator (uPA) .
  • Solubility : Lower aqueous solubility compared to the Z-protected variant due to the hydrophobic benzoyl group.
h-D-Valyl-L-Leucyl-L-Arginine-4-nitroanilide Dihydrochloride
  • Structural Differences : A tripeptide substrate (Val-Leu-Arg) with a 4-nitroanilide reporter.
  • Enzyme Specificity : Targets thrombin and factor Xa, which recognize extended peptide sequences.
  • Applications : Critical in coagulation studies and high-throughput screening of anticoagulants .
  • Advantage : Higher specificity for thrombin due to the tripeptide sequence, reducing cross-reactivity with other proteases.
Nalpha-Acetyl-L-lysine 4-nitroanilide Hydrochloride (CAS 50931-35-6)
  • Structural Differences : Substitutes arginine with lysine and uses an acetyl (Ac) protecting group.
  • Enzyme Specificity : Substrate for lysine-specific proteases (e.g., plasmin) rather than arginine-specific enzymes.
  • Applications: Utilized in fibrinolysis research and plasmin activity assays .
  • Limitation: Lower sensitivity in arginine-specific systems due to the absence of the guanidino group.

Non-Peptide Nitroanilide Derivatives

4-Nitrobenzylamine
  • Structural Differences : A simple aromatic amine lacking the peptide backbone.
  • Applications : Primarily used in organic synthesis and as a reference compound in chromatography (e.g., RP-HPLC method validation) .
  • Limitation: Not enzymatically active; serves as a control in substrate specificity studies.
Nω-Nitro-L-arginine Methyl Ester Hydrochloride (CAS 51298-62-5)
  • Structural Differences : Features a nitro group on the arginine side chain and a methyl ester instead of nitroanilide.
  • Applications: Competitive inhibitor of nitric oxide synthase (NOS) rather than a protease substrate .
  • Contrast : Functions as an inhibitor, whereas nitroanilide derivatives are substrates.

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Weight Key Functional Groups Primary Application Enzyme Target
N-alpha-Z-L-arginine-4-nitroanilide HCl Not Provided ~452.3 (calc.) Z-group, nitroanilide Protease activity assays Trypsin, Thrombin
Nα-Benzoyl-L-arginine 4-nitroanilide HCl 21653-40-7 ~437.9 (calc.) Benzoyl, nitroanilide uPA/trypsin assays Trypsin, uPA
h-D-Valyl-L-Leucyl-L-Arg-4-nitroanilide 2HCl Not Provided ~658.2 (calc.) Tripeptide, nitroanilide Coagulation studies Thrombin, Factor Xa
Nalpha-Acetyl-L-lysine 4-nitroanilide HCl 50931-35-6 ~349.8 (calc.) Acetyl, nitroanilide Plasmin assays Plasmin
Nω-Nitro-L-arginine methyl ester HCl 51298-62-5 269.7 Nitroarginine, methyl ester NOS inhibition Nitric Oxide Synthase

Biological Activity

N-alpha-Z-L-arginine-4-nitroanilide hydrochloride, also known as L-BAPA (L-Benzoyl-L-arginine p-nitroanilide), is a synthetic substrate commonly used in biochemical assays to study proteolytic enzymes, particularly serine proteases like trypsin and chymotrypsin. This compound has been extensively researched due to its significant role in various biological processes, including digestion, coagulation, and cellular signaling.

  • Chemical Formula : C19H22N6O4·HCl
  • Molecular Weight : 426.88 g/mol
  • Solubility : Soluble in acetone and water (1:1) at concentrations up to 50 mg/mL
  • Storage Conditions : Recommended storage at −20°C

N-alpha-Z-L-arginine-4-nitroanilide acts as a chromogenic substrate for serine proteases. Upon cleavage by these enzymes, it releases a p-nitroaniline moiety, which can be quantitatively measured spectrophotometrically. This reaction allows researchers to determine enzyme activity levels in various biological samples.

Applications in Research

  • Enzyme Activity Assays :
    • Utilized in assays for measuring trypsin and chymotrypsin activity in pancreatic extracts and other biological fluids .
    • Commonly applied in generating standard curves for enzyme activity quantification.
  • Protease Inhibition Studies :
    • Assists in evaluating the inhibitory effects of various compounds on serine proteases, which is crucial for drug development targeting protease-related diseases .
  • Clinical Research :
    • Investigated for its role in understanding conditions like pancreatitis and other digestive disorders by assessing proteolytic enzyme activities .

Case Study 1: Pancreatic Enzyme Activity

A study examined the influence of maternal nutrient restriction on pancreatic enzyme activity using N-alpha-Z-L-arginine-4-nitroanilide as a substrate. The results indicated significant variations in trypsin activity under different dietary conditions, highlighting the compound's utility in metabolic studies:

ConditionTrypsin Activity (U/g pancreas)
Control86.3
Nutrient Restricted94.1
Arginine Supplemented99.9

This data suggests that dietary modifications can influence enzymatic activity, with implications for nutritional interventions .

Case Study 2: Protease Inhibition

Another investigation focused on the inhibition of serine proteases by certain phytochemicals using N-alpha-Z-L-arginine-4-nitroanilide as a substrate. The study found that specific compounds could significantly reduce trypsin activity, demonstrating potential therapeutic applications in managing conditions characterized by excessive protease activity.

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